When taken into the body, apixaban undergoes metabolism primarily through the cytochrome P450 enzyme system. This enzyme system modifies the drug's structure, creating metabolites like O-demethyl apixaban. O-demethyl apixaban then undergoes a conjugation reaction with sulfotransferases (SULTs), specifically SULT1A1 and SULT1A2 enzymes, to form O-demethyl apixaban sulfate []. Research has shown that O-demethyl apixaban sulfate is a major circulating metabolite in humans, although its concentration is lower compared to the parent drug.
O-Demethyl apixaban sulfate is a significant metabolite of apixaban, a highly selective factor Xa inhibitor used in anticoagulation therapy. The molecular formula of O-Demethyl apixaban sulfate is C24H23N5O7S, and its Chemical Abstracts Service number is 1118765-14-2. This compound plays a crucial role in the pharmacokinetics of apixaban, influencing its therapeutic effects and safety profile in clinical applications .
While O-Desmethyl apixaban sulfate does inhibit Factor Xa, its potency is lower compared to apixaban []. Therefore, the mechanism of action likely mirrors that of apixaban, but with a reduced effect. Apixaban binds to the active site of Factor Xa, preventing it from cleaving prothrombin, a crucial step in blood clot formation []. However, more research is needed to fully understand the specific mechanism of O-Desmethyl apixaban sulfate.
The synthesis of O-Demethyl apixaban sulfate can be achieved through metabolic processes involving human liver microsomes or recombinant sulfotransferase enzymes. The general steps include:
This synthetic pathway highlights the importance of enzymatic activity in producing this metabolite from its parent compound .
O-Demethyl apixaban sulfate is primarily studied for its role in enhancing the understanding of apixaban's pharmacokinetics and pharmacodynamics. Its applications include:
Research indicates that O-Demethyl apixaban sulfate interacts with various biological systems, particularly those involving coagulation pathways. Interaction studies reveal that this metabolite may influence the pharmacological activity of other drugs that are also substrates for factor Xa or that affect coagulation processes. Understanding these interactions is crucial for optimizing therapeutic regimens involving anticoagulants .
O-Demethyl apixaban sulfate shares structural and functional similarities with several other compounds, particularly those within the class of factor Xa inhibitors or their metabolites. Key comparisons include:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Apixaban | Parent compound | Strong factor Xa inhibition | Highly selective with low bleeding risk |
| Rivaroxaban | Similar scaffold | Factor Xa inhibition | Different metabolic pathway |
| Edoxaban | Similar scaffold | Factor Xa inhibition | Distinct pharmacokinetic profile |
| Betrixaban | Similar scaffold | Factor Xa inhibition | Oral bioavailability variation |
The formation of O-demethyl apixaban sulfate represents a sequential two-step biocatalytic process, with the initial step involving cytochrome P450-mediated O-demethylation of the parent compound apixaban [1] [2]. This enzymatic transformation constitutes the rate-determining step in the overall metabolic pathway, converting apixaban to its O-demethyl intermediate through selective removal of the methyl group from the methoxyphenyl moiety [3] [4].
Cytochrome P450 3A4 emerges as the predominant enzyme responsible for this O-demethylation reaction, with significant contributions from cytochrome P450 3A5 [5] [3]. The mechanistic pathway follows the classical cytochrome P450 monooxygenase cycle, utilizing molecular oxygen and requiring nicotinamide adenine dinucleotide phosphate as the electron donor [6] [7]. The reaction proceeds through the formation of a high-spin iron-substrate complex, followed by oxygen activation and subsequent hydroxylation of the methyl carbon [6] [8].
Research findings demonstrate that cytochrome P450 3A4 exhibits complex kinetic behavior with multiple substrate binding sites, displaying homotropic cooperativity characteristics [8]. The enzyme-substrate interaction involves conformational changes within the active site, particularly in regions containing leucine-211 and aspartate-214 residues, which are critical for substrate recognition and catalytic efficiency [8]. Cytochrome P450 3A5 demonstrates superior catalytic efficiency compared to cytochrome P450 3A4 for certain O-demethylation reactions, with reported turnover rates up to 23-fold higher [9].
Table 1: Enzyme Systems Involved in O-Demethyl Apixaban Sulfate Synthesis
| Enzyme | Process Step | Km Value (μM) | Relative Activity | Tissue Expression |
|---|---|---|---|---|
| CYP3A4 | O-demethylation of apixaban | Not specified | Major contributor | High in liver |
| CYP3A5 | O-demethylation of apixaban | Not specified | Major contributor | Liver and brain |
| CYP1A2 | O-demethylation of apixaban (minor) | Not specified | Minor contributor | Liver and extrahepatic |
| CYP2J2 | O-demethylation of apixaban (minor) | Not specified | Minor contributor | Cardiovascular tissue |
| SULT1A1 | Sulfation of O-demethyl apixaban | 36.8 | High activity | High in liver |
| SULT1A2 | Sulfation of O-demethyl apixaban | 70.8 | Significant activity | Liver |
Minor contributions to the O-demethylation process are provided by cytochrome P450 1A2 and cytochrome P450 2J2, though their relative importance remains significantly lower than the 3A subfamily enzymes [3] [4]. The tissue-specific expression patterns of these enzymes influence the overall metabolic capacity, with hepatic microsomes demonstrating the highest O-demethylation activity [1] [4].
The second enzymatic step in O-demethyl apixaban sulfate formation involves sulfotransferase-catalyzed conjugation of the O-demethyl apixaban intermediate [1] [10]. This phase II metabolic reaction utilizes 3'-phosphoadenosine 5'-phosphosulfate as the sulfuryl donor, resulting in the formation of a stable, water-soluble sulfate conjugate [11] [12].
Sulfotransferase 1A1 functions as the primary enzyme responsible for this conjugation reaction, exhibiting a Michaelis constant of 36.8 microM for O-demethyl apixaban sulfation [1] [4]. Sulfotransferase 1A2 also demonstrates significant catalytic activity with a Michaelis constant of 70.8 microM, though its overall contribution remains secondary to sulfotransferase 1A1 [1] [13]. The kinetic parameters indicate that sulfotransferase 1A1 possesses higher substrate affinity and represents the major pathway for sulfate conjugation in human liver tissue [1] [4].
The catalytic mechanism involves a sequential ordered reaction where 3'-phosphoadenosine 5'-phosphosulfate binds first, followed by the O-demethyl apixaban substrate [11] [12]. The sulfotransferase enzymes demonstrate substrate specificity through a molecular clamp mechanism, wherein phenylalanine residues 81 and 84 reposition to sandwich the phenolic substrate, enhancing both binding affinity and catalytic turnover [12]. This conformational change is essential for optimal substrate positioning and reaction efficiency [12].
Inhibition studies reveal that quercetin, a highly selective inhibitor of sulfotransferase 1A1 and sulfotransferase 1E1, inhibits O-demethyl apixaban sulfate formation by 99 percent [1] [4]. Similarly, 2,6-dichloro-4-nitrophenol, another sulfotransferase 1A1 inhibitor, reduces the reaction by greater than 90 percent [1]. These findings confirm the predominant role of sulfotransferase 1A1 in the conjugation process [1] [4].
Optimization of chemoenzymatic synthesis requires careful consideration of multiple parameters affecting both enzymatic steps [14] [15]. Temperature optimization centers on maintaining 37 degrees Celsius to preserve enzyme stability while ensuring optimal catalytic activity [16]. Deviation from physiological temperature can result in enzyme denaturation or reduced catalytic efficiency [16].
Buffer system selection plays a critical role in maintaining optimal pH conditions, with phosphate buffer systems demonstrating superior performance in the pH range of 7.0 to 7.4 [1] [11]. The ionic strength must be carefully controlled within 50 to 150 millimolar range to prevent adverse effects on protein conformation and enzyme-substrate interactions [16].
Cofactor optimization represents a significant challenge in process development due to the expensive nature of both nicotinamide adenine dinucleotide phosphate and 3'-phosphoadenosine 5'-phosphosulfate [17] [18]. Nicotinamide adenine dinucleotide phosphate concentrations of 1 to 5 millimolar are typically required for optimal cytochrome P450 activity, while 3'-phosphoadenosine 5'-phosphosulfate concentrations of 2.5 millimolar are necessary for sulfotransferase function [1] [11].
Table 2: Process Optimization Parameters for Chemoenzymatic Synthesis
| Parameter | Optimal Range | Critical Factor | Industrial Challenge |
|---|---|---|---|
| Temperature | 37°C | Enzyme stability | Heat management |
| pH | 7.0-7.4 | Enzyme activity | pH control systems |
| Cofactor concentration (NADPH) | 1-5 mM | CYP450 electron donor | Expensive cofactor |
| Cofactor concentration (PAPS) | 2.5 mM | SULT cofactor | Expensive cofactor |
| Substrate concentration | 10-100 μM | Substrate inhibition avoidance | Substrate inhibition at high concentrations |
| Enzyme concentration | 0.1-1.0 mg/mL | Cost optimization | Enzyme cost |
Substrate concentration optimization requires balancing reaction efficiency with substrate inhibition effects, particularly for sulfotransferase enzymes which exhibit characteristic substrate inhibition at high concentrations [11] [19]. The optimal substrate concentration range of 10 to 100 microM represents a compromise between reaction rate and inhibition avoidance [11].
Enzyme immobilization strategies offer potential advantages for process optimization, including enzyme reusability, improved stability, and simplified product separation [20]. Immobilization on appropriate supports can enhance enzyme lifetime and reduce overall process costs, though careful selection of immobilization chemistry is required to maintain catalytic activity [20].
Scaling up chemoenzymatic synthesis of O-demethyl apixaban sulfate presents numerous technical and economic challenges that must be addressed for commercial viability [17] [18] [16]. Enzyme stability during scale-up represents a primary concern, as industrial conditions often differ significantly from laboratory-scale optimization parameters [16].
Mass transfer limitations become increasingly problematic at larger scales, particularly for oxygen-dependent cytochrome P450 reactions [16]. Adequate oxygen supply must be maintained throughout the reactor volume to prevent oxygen limitation and ensure consistent reaction rates [16]. This requirement necessitates sophisticated mixing and aeration systems that can maintain uniform conditions across large reactor volumes [16].
Cofactor regeneration systems are essential for economic viability at industrial scale due to the high cost of nicotinamide adenine dinucleotide phosphate and 3'-phosphoadenosine 5'-phosphosulfate [17] [18]. Enzymatic cofactor regeneration systems using glucose dehydrogenase for nicotinamide adenine dinucleotide phosphate regeneration and sulfotransferase-coupled systems for 3'-phosphoadenosine 5'-phosphosulfate regeneration represent potential solutions [17] [18].
Table 3: Enzyme Inhibition Data for Process Control
| Inhibitor | Target Enzyme | Inhibition Percentage | Selectivity | Mechanism |
|---|---|---|---|---|
| Quercetin | SULT1A1/SULT1E1 | 99% | Highly selective for SULT1A1 | Competitive inhibition |
| 2,6-dichloro-4-nitrophenol | SULT1A1 | >90% | SULT1A1 selective | Direct inhibition |
| Ketoconazole | CYP3A4 | Strong inhibition | CYP3A4 specific | Mechanism-based inhibition |
Process control and monitoring systems must be implemented to ensure consistent product quality and yield [17] [16]. Real-time monitoring of enzyme activity, substrate conversion, and product formation enables rapid response to process deviations [16]. Advanced analytical techniques including liquid chromatography-mass spectrometry are required for accurate quantification of intermediates and final product [21].
Economic considerations include enzyme production costs, cofactor expenses, and downstream processing requirements [17] [18]. The development of engineered enzymes with improved stability, activity, and cofactor utilization efficiency represents a potential pathway for reducing overall production costs [14] [22]. Alternative approaches such as whole-cell biocatalysis may offer advantages in terms of cofactor regeneration and process simplification [17] [18].
O-Demethyl apixaban sulfate represents a crucial metabolite in the sequential biotransformation pathway of apixaban, serving as the predominant circulating metabolite in human plasma [1] [2]. The formation of this sulfate conjugate occurs through a two-step enzymatic cascade involving initial cytochrome P450-mediated O-demethylation followed by sulfotransferase-catalyzed sulfation [3] [4].
The biotransformation cascade initiates with apixaban undergoing O-demethylation, primarily catalyzed by cytochrome P450 3A4 with minor contributions from cytochrome P450 1A2, 2C8, 2C9, 2C19, and 2J2 [2] [5]. This oxidative step generates O-demethyl apixaban, which subsequently serves as the substrate for sulfotransferase enzymes. The sulfation reaction represents the rate-limiting step in the formation of O-demethyl apixaban sulfate, with sulfotransferase 1A1 and 1A2 demonstrating the highest catalytic efficiency for this conjugation reaction [1] [4].
| Biotransformation Step | Primary Enzyme | Secondary Enzymes | Kinetic Parameters |
|---|---|---|---|
| O-demethylation | CYP3A4 | CYP1A2, 2C8, 2C9, 2C19, 2J2 | High efficiency |
| Sulfation | SULT1A1 | SULT1A2 | Km = 36.8 μM (SULT1A1) |
| Overall Formation | Sequential | Two-step process | Rate-limited by sulfation |
The metabolic pathway demonstrates substrate specificity, with O-demethyl apixaban showing preferential affinity for sulfotransferase 1A1 compared to other sulfotransferase isoforms [1]. In human liver S9 fractions, the apparent Km value for O-demethyl apixaban sulfate formation was determined to be 41.4 μM, closely matching the Km values observed with recombinant sulfotransferase 1A1 (36.8 μM) and sulfotransferase 1A2 (70.8 μM) [1].
Significant interspecies differences exist in the hepatic capacity to form O-demethyl apixaban sulfate, with humans, dogs, and monkeys demonstrating substantially higher sulfation activities compared to mice, rats, and rabbits [1]. These variations reflect fundamental differences in sulfotransferase expression patterns and catalytic capacities across mammalian species.
Human hepatic tissue exhibits the highest sulfation capacity for O-demethyl apixaban formation, consistent with the observation that this metabolite represents a major circulating component in human plasma [1] [2]. In contrast, laboratory rodent species (mice and rats) show markedly reduced sulfation capabilities, which correlates with the lower plasma concentrations of O-demethyl apixaban sulfate observed in these species relative to the parent compound [1].
| Species | Hepatic Sulfation Activity | Sulfate Metabolite Status | Relative Expression |
|---|---|---|---|
| Human | High | Major circulating metabolite | SULT1A1 > SULT1A2 |
| Dog | High | Significant formation | Moderate SULT expression |
| Monkey | High | Significant formation | Moderate SULT expression |
| Rat | Low | Minor metabolite | Limited SULT capacity |
| Mouse | Low | Minor metabolite | Limited SULT capacity |
| Rabbit | Low | Minor metabolite | Reduced SULT activity |
The interspecies variations in sulfotransferase capacity reflect evolutionary differences in enzyme expression and substrate specificity [6] [7]. Human sulfotransferase 1A1 demonstrates unique catalytic properties and higher expression levels in hepatic tissue compared to orthologous enzymes in rodent species [8] [7]. These differences have significant implications for translating preclinical pharmacokinetic data to human clinical applications.
The tissue distribution patterns of sulfotransferases also vary considerably between species. While human liver demonstrates high basal expression of sulfotransferase 1A1 and 1A2, rodent liver tissue shows preferential expression of different sulfotransferase isoforms that exhibit lower catalytic efficiency toward O-demethyl apixaban [6] [9]. This contributes to the species-specific differences in metabolite formation and elimination pathways.
The sulfation of O-demethyl apixaban demonstrates distinct isoform-specific kinetic characteristics, with sulfotransferase 1A1 and sulfotransferase 1A2 serving as the primary catalytic enzymes responsible for metabolite formation [1] [10]. These isoforms exhibit differential substrate affinities and catalytic efficiencies that determine the overall rate of sulfate conjugate formation.
Sulfotransferase 1A1 demonstrates superior catalytic efficiency for O-demethyl apixaban sulfation, exhibiting a Km value of 36.8 μM and serving as the predominant enzyme responsible for metabolite formation in human hepatic tissue [1]. The enzyme demonstrates high substrate affinity and rapid turnover kinetics, consistent with its role as the major contributor to hepatic sulfation capacity. Inhibition studies using quercetin, a selective sulfotransferase 1A1 inhibitor, resulted in 99% inhibition of O-demethyl apixaban sulfate formation, confirming the dominant role of this isoform [1].
| Sulfotransferase Isoform | Km Value (μM) | Relative Activity | Inhibitor Sensitivity | Catalytic Efficiency |
|---|---|---|---|---|
| SULT1A1 | 36.8 | High | Quercetin (99% inhibition) | High Vmax/Km ratio |
| SULT1A2 | 70.8 | Moderate | Moderate inhibition | Moderate efficiency |
| SULT1A3 | Not determined | Low | Limited sensitivity | Low catalytic activity |
| SULT1E1 | Not determined | Low | Estrone (no effect) | Minimal contribution |
| SULT2A1 | Not determined | Low | No significant activity | Negligible role |
Sulfotransferase 1A2 exhibits moderate catalytic activity toward O-demethyl apixaban with a Km value of 70.8 μM, approximately two-fold higher than sulfotransferase 1A1 [1]. Despite the reduced substrate affinity, sulfotransferase 1A2 contributes significantly to overall sulfation capacity, particularly under conditions where sulfotransferase 1A1 expression or activity may be compromised. The enzyme demonstrates different inhibitor sensitivity patterns compared to sulfotransferase 1A1, suggesting distinct active site conformations and substrate binding mechanisms [11] [10].
The catalytic kinetics of both isoforms follow classical Michaelis-Menten kinetics without evidence of substrate inhibition at physiologically relevant concentrations [1]. The absence of cooperativity or allosteric effects simplifies the prediction of metabolite formation rates based on substrate concentrations and enzyme expression levels. These kinetic characteristics support the use of sulfotransferase 1A1 and 1A2 expression levels as biomarkers for predicting O-demethyl apixaban sulfate formation capacity in individual patients.
O-Demethyl apixaban sulfate undergoes complex elimination processes involving multiple clearance mechanisms, with evidence supporting both direct renal elimination and potential enterohepatic recirculation pathways [12] [13]. The polar nature of the sulfate conjugate influences its distribution and elimination characteristics, distinguishing it from the parent compound apixaban.
The primary elimination pathway for O-demethyl apixaban sulfate involves renal excretion, with approximately 25% of the administered apixaban dose recovered in urine as various metabolites, including the sulfate conjugate [2] [14]. The hydrophilic nature of the sulfated metabolite facilitates efficient glomerular filtration and tubular secretion, leading to rapid renal clearance. The compound demonstrates minimal protein binding compared to the parent drug, enhancing its availability for renal elimination processes [15].
| Elimination Pathway | Contribution (%) | Mechanism | Rate-Limiting Factor |
|---|---|---|---|
| Renal excretion | ~25-30 | Glomerular filtration + secretion | Renal function |
| Fecal elimination | ~15-20 | Biliary excretion + direct intestinal | Hepatic transporters |
| Enterohepatic cycling | ~5-10 | Uptake/efflux transporters | BCRP/P-gp activity |
| Metabolic degradation | Minimal | Further conjugation | Limited capacity |
Evidence suggests that O-demethyl apixaban sulfate may undergo limited enterohepatic recirculation, although this represents a minor pathway compared to direct elimination [12] [13]. The sulfate conjugate can be taken up by hepatic uptake transporters, particularly organic anion transporting polypeptides, and subsequently excreted into bile via multidrug resistance-associated protein 2 [16] [17]. However, the efficiency of this process is limited by the high polarity of the sulfated metabolite and its reduced affinity for hepatic uptake mechanisms.
The role of efflux transporters, particularly breast cancer resistance protein and P-glycoprotein, in the disposition of O-demethyl apixaban sulfate remains an area of active investigation [12] [18]. These transporters may facilitate both renal tubular secretion and biliary excretion of the sulfate conjugate, contributing to its overall clearance from systemic circulation. The activity of these transporters can be influenced by genetic polymorphisms, drug interactions, and disease states, potentially affecting individual variation in metabolite elimination.
Intestinal excretion represents an additional elimination pathway for O-demethyl apixaban sulfate, with evidence suggesting direct secretion from blood into the intestinal lumen [12] [13]. This process may involve intestinal efflux transporters and contributes to the overall fecal recovery of apixaban-related material. The contribution of this pathway varies among individuals and may be influenced by intestinal transporter expression and activity levels.